Poloxin

Plk1 PBD Fluorescence Polarization IC50

Poloxin is the essential tool for investigations requiring the specific inhibition of polo-box domain (PBD)-mediated functions of Polo-like Kinase 1, distinct from ATP-catalytic activity. Unlike common ATP-competitive inhibitors (e.g., BI 2536), Poloxin uniquely disrupts Plk1 substrate docking and subcellular localization, enabling clear dissection of PBD-specific biology. As the established in vivo benchmark (40 mg/kg) and the parent scaffold for next-generation PBD inhibitors, it is a critical reference for oncology and cell cycle research. Procure with confidence for robust, reproducible SAR and phenotypic studies.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 321688-88-4
Cat. No. B1678975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoloxin
CAS321688-88-4
SynonymsPoloxin
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)ON=C2C=C(C(=O)C=C2C)C(C)C
InChIInChI=1S/C18H19NO3/c1-11(2)15-10-16(13(4)9-17(15)20)19-22-18(21)14-8-6-5-7-12(14)3/h5-11H,1-4H3/b19-16-
InChIKeyCMOJHDQJJPIVEC-MNDPQUGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Poloxin (CAS 321688-88-4) – Small Molecule Plk1 Polo‑Box Domain Inhibitor for Non‑ATP Competitive Mitotic Regulation


Poloxin (CAS: 321688-88-4; molecular formula: C18H19NO3; molecular weight: 297.35 g/mol) is a synthetic thymoquinone derivative that functions as a non‑ATP competitive inhibitor of Polo‑like Kinase 1 (Plk1). Unlike ATP‑competitive kinase domain inhibitors, Poloxin specifically targets the polo‑box domain (PBD) of Plk1, thereby disrupting phosphopeptide‑dependent protein‑protein interactions that govern Plk1 subcellular localization and substrate recognition . Identified as the first small‑molecule inhibitor of the Plk1 PBD [1], Poloxin exhibits an apparent IC50 of 4.8 µM against Plk1 PBD in fluorescence polarization assays and demonstrates loose selectivity over Plk2 (~4‑fold) and Plk3 (~11‑fold) PBDs .

Why Plk1 ATP‑Site Inhibitors or Other PBD Ligands Cannot Substitute for Poloxin


Generic substitution fails because Poloxin operates through a fundamentally distinct mechanism—targeting the polo‑box domain (PBD) rather than the conserved ATP‑binding pocket of Plk1—yielding a divergent cellular phenotype that cannot be replicated by ATP‑competitive kinase inhibitors such as BI 2536 or volasertib [1]. While ATP‑site inhibitors produce G2/M accumulation and metaphase arrest with elevated mitotic indices, Poloxin induces S‑phase as well as G2/M accumulation without increasing mitotic markers [2]. Furthermore, Poloxin triggers rapid apoptosis in certain cell types, whereas kinase domain inhibitors BI 2536 and BI 6727 primarily induce prolonged mitotic arrest preceding apoptosis [3]. The compound also possesses an alkylating functionality that is essential for its activity [4], a property absent in non‑alkylating PBD ligands, further limiting interchangeability even within the PBD‑inhibitor class.

Poloxin – Quantitative Evidence for Differentiated Scientific and Procurement Decisions


Plk1 PBD Binding Affinity and Plk2/Plk3 Selectivity Profile

Poloxin inhibits Plk1 PBD phosphopeptide binding with an apparent IC50 of 4.27 ± 0.69 µM (range reported across sources: ~4.8 µM) in fluorescence polarization assays [1]. It exhibits a loose selectivity window with IC50 values for Plk2 PBD (15.62 ± 2.26 µM) that are approximately 3.7‑fold higher than for Plk1 PBD, and IC50 values for Plk3 PBD (46.68 ± 3.55 µM) that are approximately 10.9‑fold higher [1]. These values establish Poloxin's baseline potency and selectivity profile relative to the broader Plk family.

Plk1 PBD Fluorescence Polarization IC50

Cell Cycle Phase Distribution: Poloxin vs ATP‑Competitive Plk1 Inhibitor BI 2536

In a head‑to‑head comparative study, treatment of cells with the ATP‑competitive Plk1 inhibitor BI 2536 increased the G2/M phase population relative to controls, consistent with mitotic arrest [1]. In contrast, Poloxin treatment increased the cell population in both S phase and G2/M phase [1]. This differential cell cycle perturbation demonstrates that Poloxin does not simply recapitulate the phenotype of ATP‑site Plk1 inhibitors.

Cell Cycle G2/M Arrest S Phase

Mitotic Index: Poloxin vs ATP‑Competitive Inhibitors BI 2536 and GSK461364

Treatment with ATP‑binding domain inhibitors BI 2536 or GSK461364 resulted in an increased population of cells staining positively for the mitotic markers p‑Histone H3 and MPM2, indicating elevated mitotic index and metaphase arrest [1]. In contrast, Poloxin treatment did not increase the mitotic index as measured by these same markers [1].

Mitotic Index p‑Histone H3 MPM2

Kinetics of Apoptosis Induction: Poloxin vs Kinase Domain Inhibitors BI 2536 and BI 6727

In adipose tissue‑derived mesenchymal stem cells (ASCs), Poloxin triggers rapid apoptosis, whereas the Plk1 kinase domain inhibitors BI 2536 and BI 6727 induce mitotic arrest preceding apoptosis [1]. This kinetic difference in cell death pathway activation further distinguishes Poloxin from ATP‑competitive Plk1 inhibitors.

Apoptosis Mitotic Arrest Adipose‑derived Stem Cells

In Vivo Antitumor Efficacy in Xenograft Models

Intratumoral administration of Poloxin (40 mg/kg, three times weekly) significantly suppressed tumor growth in MDA‑MB‑231 breast cancer and HeLa cervical cancer xenograft models compared to vehicle (DMSO) controls [1]. Treated tumor tissues exhibited reduced proliferation (Ki‑67 staining) and increased apoptosis (active caspase‑3 staining) [1]. This represents the first report of in vivo antitumor efficacy for a Plk1 PBD‑targeted small molecule [1].

Xenograft Tumor Growth Apoptosis

Poloxin as the Benchmark Reference Compound for PBD Inhibitor Optimization

Poloxin serves as the foundational chemical scaffold from which optimized analogs such as Poloxin‑2 were developed. Structure‑activity relationship (SAR) studies demonstrated that Poloxin‑2 exhibits significantly improved potency and selectivity relative to Poloxin [1]. This establishes Poloxin as the essential reference point for assessing the performance of next‑generation PBD inhibitors.

SAR Poloxin‑2 Lead Optimization

Poloxin – Recommended Scientific and Industrial Application Scenarios


Dissecting Plk1 PBD‑Dependent vs Kinase‑Domain‑Dependent Cellular Functions

Poloxin is the appropriate tool when experimental designs require distinguishing PBD‑mediated Plk1 functions (subcellular localization, substrate docking) from ATP‑catalytic activity. In head‑to‑head comparisons, Poloxin produces S‑phase accumulation and does not elevate mitotic markers, whereas ATP‑site inhibitors (BI 2536, GSK461364) produce G2/M accumulation and increased mitotic index [1]. This differential phenotype enables clean dissection of PBD‑specific biology.

In Vivo Proof‑of‑Concept Studies for PBD‑Targeted Anticancer Strategies

Poloxin is the validated reference compound for in vivo demonstration of PBD inhibition as an antitumor strategy. Yuan et al. (2011) reported significant tumor growth suppression in MDA‑MB‑231 and HeLa xenograft models at 40 mg/kg intratumoral dosing three times weekly, accompanied by reduced Ki‑67 proliferation marker staining and increased active caspase‑3 apoptosis staining [2]. This established benchmark enables comparison with novel PBD inhibitors in subsequent in vivo efficacy studies.

Medicinal Chemistry Lead Optimization and SAR Benchmarking

Poloxin is the essential reference compound for structure‑activity relationship (SAR) studies aimed at developing next‑generation Plk1 PBD inhibitors. Scharow et al. (2015) used Poloxin as the starting scaffold to develop Poloxin‑2, which demonstrated significantly improved potency and selectivity [3]. Procurement of Poloxin enables direct comparative assessment of new chemical entities against the first‑in‑class PBD inhibitor.

Investigating Rapid Apoptosis Induction in Primary and Stem Cell Models

In adipose‑derived mesenchymal stem cells (ASCs), Poloxin triggers rapid apoptosis, in contrast to the mitotic arrest phenotype induced by kinase domain inhibitors BI 2536 and BI 6727 [4]. This differential kinetics profile makes Poloxin the preferred Plk1 inhibitor for studies examining apoptotic responses in primary cell populations where prolonged mitotic arrest confounds interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Poloxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.